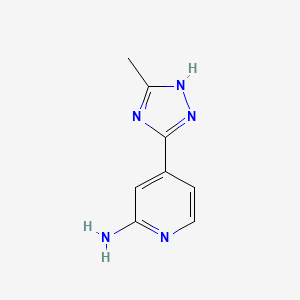

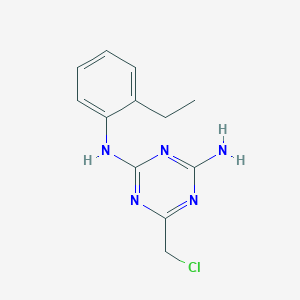

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine” is a derivative of 1H-1,2,4-Triazol-3-amine. It has potential applications in various fields such as pharmaceutical chemistry, agrochemicals, and material science .

Chemical Reactions Analysis

The search results did not provide specific information on the chemical reactions involving "this compound" .Physical and Chemical Properties Analysis

The compound “this compound” is a powder with a molecular weight of 190.21 . Other physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Structural Characterization and Synthesis

One study detailed the molecular and crystal structure of a closely related compound, highlighting its unique crystalline properties, including its symmetry and intermolecular hydrogen bonding patterns, which are crucial for designing materials with specific physical properties (Dolzhenko et al., 2011).

Applications in Medicinal Chemistry

Research on derivatives of 1,2,4-triazoles, which include compounds similar to "4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine," has demonstrated their antimicrobial activities . These compounds have shown efficacy against various bacterial strains, suggesting their potential as leads in drug development (Bayrak et al., 2009).

Photocatalytic Activities

Inorganic-organic hybrid compounds constructed using multidentate N-donor ligands have shown promising photocatalytic activities for the degradation of organic dyes. This research indicates the potential of such compounds in environmental cleanup and sustainable chemistry applications (Guo et al., 2019).

Anticancer Properties

Another study synthesized a series of 1,2,4-triazole derivatives, including 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and related compounds, which were screened for in vitro anticancer activity . Some derivatives exhibited significant cytotoxicity against various cancer cell lines, underscoring the therapeutic potential of these compounds (Abdo & Kamel, 2015).

Chemical Synthesis and Drug Design

Efforts in synthesizing new classes of 1,2,4-triazoles from isonicotinic acid hydrazide and evaluating their antimicrobial activities have been documented. These studies contribute to the ongoing search for new antimicrobial agents with improved efficacy and safety profiles (Dave et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with proteins such asRAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, and apoptosis.

Mode of Action

It’s known that similar compounds can form complexes with metal ions, such as ru(ii), which are then able to interact with their targets . These interactions can lead to changes in the structure and function of the target proteins, potentially altering cellular processes.

Result of Action

Similar compounds have shown anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation

Safety and Hazards

Propriétés

IUPAC Name |

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-5-11-8(13-12-5)6-2-3-10-7(9)4-6/h2-4H,1H3,(H2,9,10)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJNOIAXQYESIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-6-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2835103.png)

![2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2835107.png)

![N'-[2-(4-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2835108.png)

![[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2835111.png)

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2835112.png)

![2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2835114.png)

![4-bromo-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2835116.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2835117.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2835124.png)